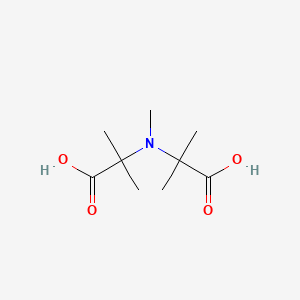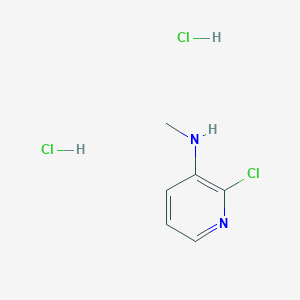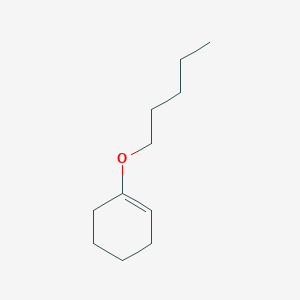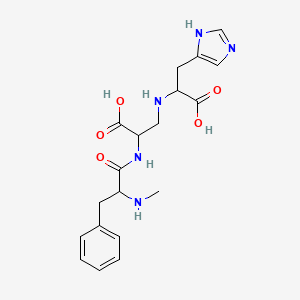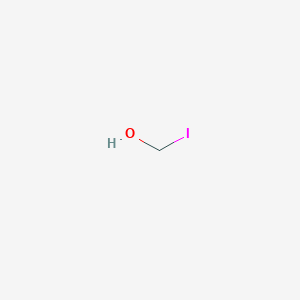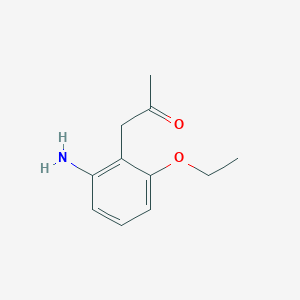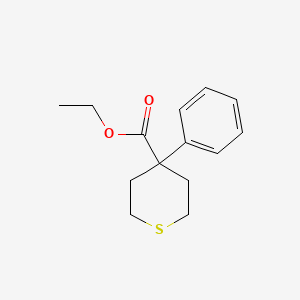
Ethyl 4-phenylthiane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-phenylthiane-4-carboxylate is a chemical compound that belongs to the class of thiane derivatives. Thiane is a sulfur-containing heterocyclic compound, and the presence of a phenyl group and an ethyl ester functional group in this compound makes it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-phenylthiane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-phenylthiane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur at the phenyl ring or the thiane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-phenylthiane-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays for antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 4-phenylthiane-4-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various biochemical pathways, and the phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 2-substituted-4-methylthiazole-5-carboxylate
Comparison: Ethyl 4-phenylthiane-4-carboxylate is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the sulfur atom in the ring and the phenyl group attached to it .
Eigenschaften
CAS-Nummer |
100972-06-3 |
|---|---|
Molekularformel |
C14H18O2S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
ethyl 4-phenylthiane-4-carboxylate |
InChI |
InChI=1S/C14H18O2S/c1-2-16-13(15)14(8-10-17-11-9-14)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI-Schlüssel |
PAMBGJVYEZPBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCSCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


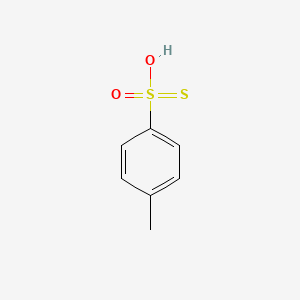


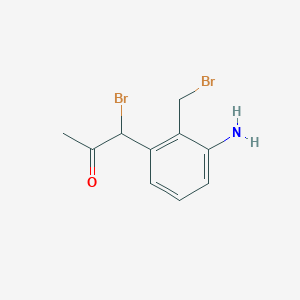
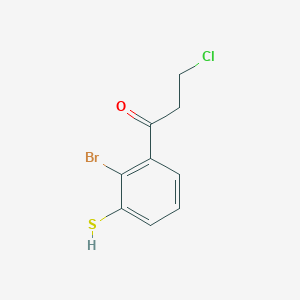
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
